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molecular formula C14H21BO4 B8564760 (2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,4-phenylene)dimethanol

(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,4-phenylene)dimethanol

Cat. No. B8564760
M. Wt: 264.13 g/mol
InChI Key: NKOGCUGFDCNQGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08933018B2

Procedure details

(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,4-phenylene)dimethanol (CVII) (2.0 g, 7.57 mmol) was dissolved in 6 M aqueous HCl (100 ml) at 60° C. and stirred overnight. The reaction mixture was concentrated under vacuum and the oily residue was triturated with Et2O to give a light-brown solid. The solid was removed by filtration and washed with Et2O. The filtrate (which according to LC/MS contained the product) was concentrated under vacuum to give 6-(hydroxymethyl)benzo[c][1,2]oxaborol-1(3H)-ol (CVIII) (0.63 g, 3.84 mmol, 35% purity). ESIMS found for C8H9BO3 m/z 163.0 (M−H). The crude product was used without further purification for Step 5.
Name
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
CC1(C)C(C)(C)[O:5][B:4]([C:9]2[CH:14]=[C:13]([CH2:15][OH:16])[CH:12]=[CH:11][C:10]=2[CH2:17][OH:18])O1>Cl>[OH:16][CH2:15][C:13]1[CH:12]=[CH:11][C:10]2[CH2:17][O:18][B:4]([OH:5])[C:9]=2[CH:14]=1

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
CC1(OB(OC1(C)C)C1=C(C=CC(=C1)CO)CO)C
Name
Quantity
100 mL
Type
solvent
Smiles
Cl

Conditions

Stirring
Type
CUSTOM
Details
stirred overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated under vacuum
CUSTOM
Type
CUSTOM
Details
the oily residue was triturated with Et2O
CUSTOM
Type
CUSTOM
Details
to give a light-brown solid
CUSTOM
Type
CUSTOM
Details
The solid was removed by filtration
WASH
Type
WASH
Details
washed with Et2O
CONCENTRATION
Type
CONCENTRATION
Details
was concentrated under vacuum

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
OCC=1C=CC2=C(B(OC2)O)C1
Measurements
Type Value Analysis
AMOUNT: AMOUNT 3.84 mmol
AMOUNT: MASS 0.63 g
YIELD: PERCENTYIELD 35%
YIELD: CALCULATEDPERCENTYIELD 50.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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